molecular formula C18H16F2N6O2 B12475067 N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine

N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine

Cat. No.: B12475067
M. Wt: 386.4 g/mol
InChI Key: PQPLYJJQLYDEGS-UHFFFAOYSA-N
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Description

N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring substituted with fluorophenyl groups and an alanine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and 4-fluoroaniline. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the selective formation of the desired product.

Once the triazine core is prepared, it is further functionalized by introducing the alanine moiety. This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of an amide bond between the triazine derivative and alanine. The reaction is typically carried out in the presence of a base like triethylamine to neutralize the by-products and drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs, making the process more sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where the fluorophenyl groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted triazine compounds, each with distinct chemical and physical properties.

Scientific Research Applications

N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. The triazine ring and fluorophenyl groups play a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure and functional groups.

    Ethyl 3-(furan-2-yl)propionate: Contains a different aromatic ring and functional groups, leading to distinct chemical properties and applications.

The uniqueness of this compound lies in its triazine core and the specific arrangement of fluorophenyl groups, which confer unique reactivity and binding properties.

Properties

Molecular Formula

C18H16F2N6O2

Molecular Weight

386.4 g/mol

IUPAC Name

2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]propanoic acid

InChI

InChI=1S/C18H16F2N6O2/c1-10(15(27)28)21-16-24-17(22-13-6-2-11(19)3-7-13)26-18(25-16)23-14-8-4-12(20)5-9-14/h2-10H,1H3,(H,27,28)(H3,21,22,23,24,25,26)

InChI Key

PQPLYJJQLYDEGS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)F)NC3=CC=C(C=C3)F

Origin of Product

United States

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